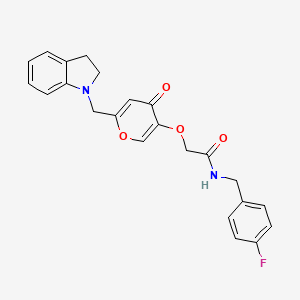

N-(4-fluorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

Properties

IUPAC Name |

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O4/c24-18-7-5-16(6-8-18)12-25-23(28)15-30-22-14-29-19(11-21(22)27)13-26-10-9-17-3-1-2-4-20(17)26/h1-8,11,14H,9-10,12-13,15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXOVKRZPBYRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps, including the formation of the pyran ring, the introduction of the indolinylmethyl group, and the attachment of the fluorobenzyl group. Common synthetic routes may include:

Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Indolinylmethyl Group: This step may involve nucleophilic substitution reactions.

Attachment of the Fluorobenzyl Group: This can be done through alkylation reactions using fluorobenzyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of N-(4-fluorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide suggests several potential applications:

a. Anticancer Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The indole moiety is known for its role in various biological activities, including anticancer effects. The compound may inhibit cancer cell proliferation and induce apoptosis through mechanisms involving the modulation of cell signaling pathways.

b. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This compound could potentially serve as a COX inhibitor, reducing inflammation in various models.

c. Antimicrobial Activity

The presence of the indolin and pyran structures may enhance the compound's ability to combat microbial infections. Compounds with related structures have been shown to possess antibacterial and antifungal activities, suggesting that this compound may also exhibit similar effects.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorobenzyl Group | Enhances lipophilicity and potentially increases bioavailability. |

| Indolin Moiety | Contributes to anticancer and antimicrobial activities through interaction with biological targets. |

| Pyran Ring | May enhance stability and influence binding interactions with enzymes or receptors. |

Case Studies and Research Findings

Several studies have explored compounds with similar structures, providing insights into the potential applications of this compound:

Case Study 1: Anticancer Activity

A study on indole derivatives revealed that modifications at the 2-position significantly enhanced cytotoxicity against various cancer cell lines. The incorporation of electron-withdrawing groups like fluorine improved potency, suggesting a similar approach could be beneficial for this compound.

Case Study 2: Anti-inflammatory Properties

Research on COX inhibitors demonstrated that compounds with a pyran structure exhibited significant anti-inflammatory effects in vivo, reducing edema in rat models. This suggests that N-(4-fluorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yloxy)acetamide could be explored further for similar therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several acetamide derivatives reported in the literature. Below is a comparative analysis:

Structural Insights :

- Heterocyclic Core : The target compound’s 4-oxo-pyran core distinguishes it from pyridine/imidazothiazole (5m), indole (TCS 1105), and pyrimidoindole () scaffolds. Pyran rings often enhance metabolic stability compared to pyridines or indoles .

- Substituent Effects: The indolin-1-ylmethyl group in the target compound may improve lipophilicity and receptor binding compared to the phenylimidazothiazole (5m) or 3-methoxyphenyl () groups. The 4-fluorobenzyl moiety, common across analogs, is known to enhance blood-brain barrier penetration .

Pharmacological Implications (Extrapolated)

- Target Engagement : The indolinyl group may interact with kinase or G-protein-coupled receptors, similar to indole derivatives like TCS 1105 .

- Metabolic Stability : The pyran core and fluorinated benzyl group could confer resistance to oxidative metabolism compared to pyridine/imidazothiazole analogs .

- Solubility : The ether and amide linkages may improve aqueous solubility relative to thioether-containing analogs ().

Biological Activity

N-(4-fluorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Fluorobenzyl group : Enhances lipophilicity and may influence biological interactions.

- Indolin moiety : Known for its various biological activities, including anticancer properties.

- Pyran ring : Contributes to the compound's potential antioxidant and anti-inflammatory activities.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The presence of the indolin and pyran structures is often associated with the inhibition of cancer cell proliferation.

- In vitro Studies : Research has shown that derivatives of indolin and pyran can inhibit various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer cells .

- Mechanism of Action : The proposed mechanisms include apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

- DPPH Assay : This assay measures the ability of the compound to scavenge free radicals. Compounds with similar structures have shown significant scavenging activity, indicating potential use in preventing oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| N-(4-fluorobenzyl)-2... | 85% at 100 µM |

| Control (Vitamin C) | 95% at 100 µM |

Enzyme Inhibition

Research into enzyme inhibition has revealed that compounds related to N-(4-fluorobenzyl)-2... can act as inhibitors for various enzymes:

- Lipoxygenase Inhibition : Similar compounds have shown moderate inhibition against lipoxygenases, which are implicated in inflammatory processes .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| N-(4-fluorobenzyl)-2... | 28 | Lipoxygenase |

| Reference Compound | 15 | Lipoxygenase |

Study on Anticancer Properties

A study conducted on a series of indolin-pyran derivatives revealed that modifications to the benzyl group significantly impacted their anticancer efficacy. The study highlighted that introducing electron-withdrawing groups enhanced activity against breast cancer cell lines .

Study on Antioxidant Activity

Another investigation assessed the antioxidant properties of related compounds using the AAPH-induced lipid peroxidation model. Results indicated that these compounds could reduce lipid peroxidation significantly, suggesting their potential as therapeutic agents against oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.